

# Spectroscopic Profile of (R)-Ethyl 3-hydroxybutyrate: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *Ethyl 3-Hydroxybutyrate*

Cat. No.: *B144787*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral building block, **(R)-Ethyl 3-hydroxybutyrate**. The information presented herein is intended to support research, development, and quality control activities where this molecule is utilized. The guide includes tabulated spectroscopic data for easy reference, detailed experimental protocols for data acquisition, and a visual representation of the general experimental workflow.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry for **(R)-Ethyl 3-hydroxybutyrate**.

## $^1\text{H}$ Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **(R)-Ethyl 3-hydroxybutyrate**

| Chemical Shift ( $\delta$ )<br>ppm | Multiplicity | Coupling Constant<br>(J) Hz | Number of Protons | Assignment                         | Data Source                         |
|------------------------------------|--------------|-----------------------------|-------------------|------------------------------------|-------------------------------------|
| 1.15                               | d            | 6.5                         | 3H                | CH <sub>3</sub> -CH(OH)            | [Organic<br>Syntheses<br>Procedure] |
| 1.28                               | t            | 7.0                         | 3H                | O-CH <sub>2</sub> -CH <sub>3</sub> | [Organic<br>Syntheses<br>Procedure] |
| 2.35                               | d            | 6.5                         | 2H                | -CH(OH)-<br>CH <sub>2</sub> -      | [Organic<br>Syntheses<br>Procedure] |
| 3.15                               | s            | -                           | 1H                | -OH                                | [Organic<br>Syntheses<br>Procedure] |
| 4.05                               | q            | 7.0                         | 2H                | O-CH <sub>2</sub> -CH <sub>3</sub> | [Organic<br>Syntheses<br>Procedure] |
| 4.15                               | m            | -                           | 1H                | CH <sub>3</sub> -CH(OH)            | [Organic<br>Syntheses<br>Procedure] |

Solvent: CCl<sub>4</sub>

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: <sup>13</sup>C NMR Spectroscopic Data for (R)-Ethyl 3-hydroxybutyrate

| Chemical Shift ( $\delta$ ) ppm | Assignment                         | Data Source                                               |
|---------------------------------|------------------------------------|-----------------------------------------------------------|
| 14.0                            | O-CH <sub>2</sub> -CH <sub>3</sub> | [SUPPORTING INFORMATION - The Royal Society of Chemistry] |
| 22.3                            | CH <sub>3</sub> -CH(OH)            | [SUPPORTING INFORMATION - The Royal Society of Chemistry] |
| 42.7                            | -CH(OH)-CH <sub>2</sub> -          | [SUPPORTING INFORMATION - The Royal Society of Chemistry] |
| 60.6                            | O-CH <sub>2</sub> -CH <sub>3</sub> | [SUPPORTING INFORMATION - The Royal Society of Chemistry] |
| 64.2                            | CH <sub>3</sub> -CH(OH)            | [SUPPORTING INFORMATION - The Royal Society of Chemistry] |
| 172.9                           | C=O                                | [SUPPORTING INFORMATION - The Royal Society of Chemistry] |

Solvent: CDCl<sub>3</sub> [SUPPORTING INFORMATION - The Royal Society of Chemistry]

## Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data for (R)-Ethyl 3-hydroxybutyrate

| Wavenumber (cm <sup>-1</sup> ) | Functional Group Assignment | Data Source                   |
|--------------------------------|-----------------------------|-------------------------------|
| 3440                           | O-H stretch (alcohol)       | [Organic Syntheses Procedure] |
| 2980                           | C-H stretch (alkane)        | [Organic Syntheses Procedure] |
| 1730                           | C=O stretch (ester)         | [Organic Syntheses Procedure] |
| 1375                           | C-H bend (alkane)           | [Organic Syntheses Procedure] |
| 1300                           | C-O stretch (ester)         | [Organic Syntheses Procedure] |
| 1180                           | C-O stretch (ester)         | [Organic Syntheses Procedure] |
| 1030                           | C-O stretch (alcohol)       | [Organic Syntheses Procedure] |

Sample Preparation: Film [Organic Syntheses Procedure]

## Mass Spectrometry

Table 4: Mass Spectrometry Data for (R)-Ethyl 3-hydroxybutyrate (Electron Ionization)

| m/z | Relative Intensity (%) | Putative Fragment                                | Data Source               |
|-----|------------------------|--------------------------------------------------|---------------------------|
| 87  | 99.99                  | $[M - OCH_2CH_3]^+$ or<br>$[CH_3CH(OH)CH_2CO]^+$ | [Ethyl 3-Hydroxybutyrate] |
| 70  | 86.70                  | $[M - C_2H_5OH - H_2O]^+$                        | [Ethyl 3-Hydroxybutyrate] |
| 88  | 39.20                  | $[M - C_2H_4O]^+$                                | [Ethyl 3-Hydroxybutyrate] |
| 117 | 36.20                  | $[M - CH_3]^+$                                   | [Ethyl 3-Hydroxybutyrate] |
| 99  | 26.30                  | $[M - CH_3CHOH]^+$                               | [Ethyl 3-Hydroxybutyrate] |

Ionization Method: Electron Ionization (EI) **[Ethyl 3-Hydroxybutyrate | C<sub>6</sub>H<sub>12</sub>O<sub>3</sub> | CID 62572 - PubChem]**

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited. These represent general best practices and should be adapted based on the specific instrumentation and experimental goals.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### <sup>1</sup>H and <sup>13</sup>C NMR

- Sample Preparation:
  - Accurately weigh 5-10 mg of (R)-**Ethyl 3-hydroxybutyrate**.
  - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub> or CCl<sub>4</sub>) in a clean, dry NMR tube.

- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
- Cap the NMR tube and gently invert to ensure a homogeneous solution.
- Instrument Setup:
  - Insert the NMR tube into the spectrometer's probe.
  - Lock the spectrometer onto the deuterium signal of the solvent.
  - Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
  - Tune and match the probe for the desired nucleus ( $^1\text{H}$  or  $^{13}\text{C}$ ).
- Data Acquisition:
  - For  $^1\text{H}$  NMR:
    - Set the spectral width to approximately 15 ppm.
    - Use a pulse angle of 30-45 degrees.
    - Set the acquisition time to 2-4 seconds and the relaxation delay to 1-5 seconds.
    - Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
  - For  $^{13}\text{C}$  NMR:
    - Set the spectral width to approximately 220 ppm.
    - Employ a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.
    - Use a pulse angle of 30-45 degrees.

- Due to the low natural abundance of  $^{13}\text{C}$ , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
- Data Processing:
  - Apply a Fourier transform to the acquired free induction decay (FID).
  - Phase the resulting spectrum to ensure all peaks are in the absorptive mode.
  - Perform baseline correction to obtain a flat baseline.
  - Calibrate the chemical shift scale using the TMS signal at 0 ppm.
  - Integrate the signals in the  $^1\text{H}$  NMR spectrum to determine the relative number of protons.

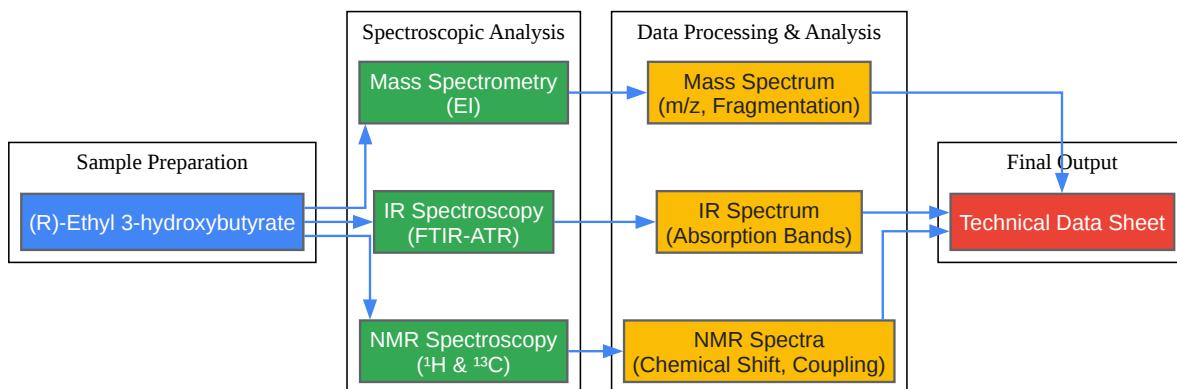
## Infrared (IR) Spectroscopy

### Attenuated Total Reflectance (ATR) - FTIR

- Sample Preparation:
  - **(R)-Ethyl 3-hydroxybutyrate** is a liquid, so it can be analyzed directly with minimal preparation.
  - Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Instrument Setup:
  - Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere (e.g.,  $\text{CO}_2$  and water vapor).
- Data Acquisition:
  - Place a small drop of **(R)-Ethyl 3-hydroxybutyrate** onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

- Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400  $\text{cm}^{-1}$ .
- Data Processing:
  - The instrument software will automatically subtract the background spectrum from the sample spectrum.
  - The resulting spectrum can be analyzed for the presence of characteristic absorption bands corresponding to specific functional groups.

## Mass Spectrometry


Electron Ionization (EI) - Mass Spectrometry (MS)

- Sample Introduction:
  - **(R)-Ethyl 3-hydroxybutyrate** is a volatile liquid, making it suitable for introduction via a gas chromatograph (GC-MS) or a direct insertion probe.
  - For GC-MS, a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC, where it is vaporized and separated from the solvent before entering the mass spectrometer.
  - For a direct insertion probe, a small amount of the liquid is applied to the probe tip, which is then inserted into the ion source and heated to vaporize the sample.
- Ionization:
  - In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).
  - This bombardment causes the ejection of an electron from the molecule, forming a positively charged molecular ion ( $\text{M}^{+\bullet}$ ) and various fragment ions.
- Mass Analysis:

- The generated ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection and Data Processing:
  - The separated ions are detected, and their abundance is recorded.
  - The resulting mass spectrum is a plot of relative ion abundance versus m/z.
  - The spectrum is analyzed to identify the molecular ion peak and interpret the fragmentation pattern to elucidate the structure of the molecule.

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining the spectroscopic data described in this guide.



[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

- To cite this document: BenchChem. [Spectroscopic Profile of (R)-Ethyl 3-hydroxybutyrate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b144787#r-ethyl-3-hydroxybutyrate-spectroscopic-data\]](https://www.benchchem.com/product/b144787#r-ethyl-3-hydroxybutyrate-spectroscopic-data)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)